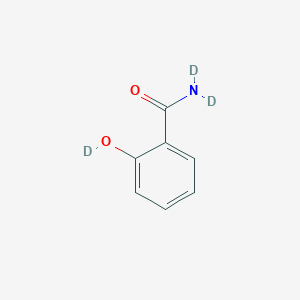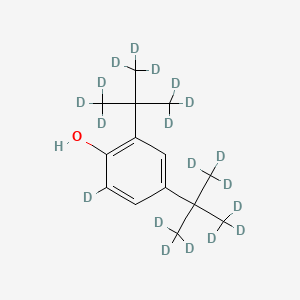
2,4-Di-tert-butylphenol-d19 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a deuterated derivative of a phenolic compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the methyl and ethyl groups, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves the deuteration of the corresponding non-deuterated phenol. The process begins with the preparation of the starting material, which is 4,6-di-tert-butylphenol. This compound is then subjected to a deuteration reaction using deuterium gas (D2) or deuterated reagents such as deuterated methyl iodide (CD3I) and deuterated ethyl iodide (C2D5I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
科学的研究の応用
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications .
作用機序
The mechanism of action of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves the interaction of its phenolic group with molecular targets. The deuterium atoms enhance the stability of the compound and reduce the rate of metabolic degradation. This makes it an ideal candidate for use in NMR spectroscopy and other analytical techniques. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A non-deuterated analog used as an antioxidant in various applications.
2,4-Di-tert-butylphenol: Another non-deuterated analog with similar chemical properties
Uniqueness
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable for applications in NMR spectroscopy and other analytical techniques where deuterium labeling is essential .
特性
分子式 |
C14H22O |
|---|---|
分子量 |
225.44 g/mol |
IUPAC名 |
2-deuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D |
InChIキー |
ICKWICRCANNIBI-ZNMCCVASSA-N |
異性体SMILES |
[2H]C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



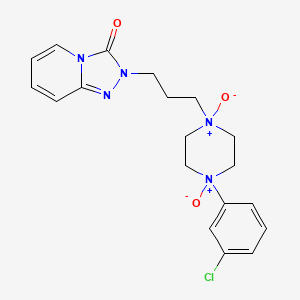

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
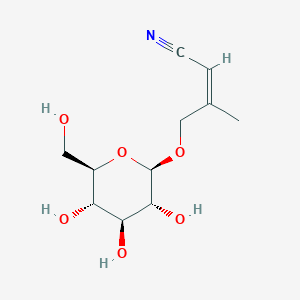
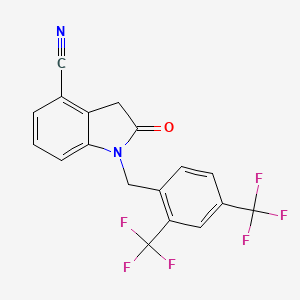
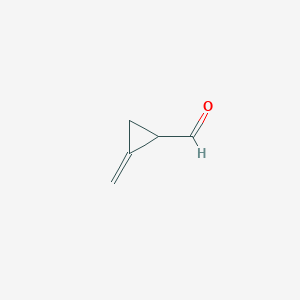
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
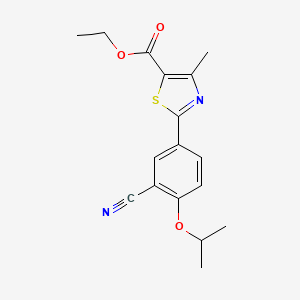
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
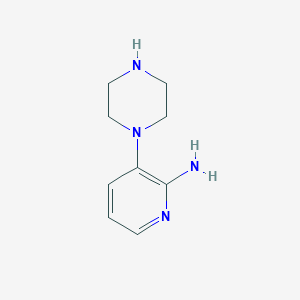
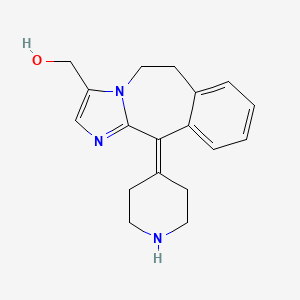
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
